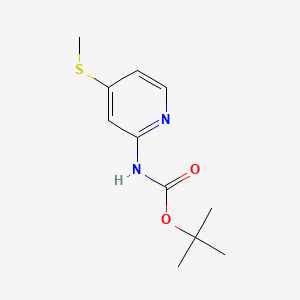

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-methylsulfanylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-9-7-8(16-4)5-6-12-9/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFJVEPMPUIQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733737 | |

| Record name | tert-Butyl [4-(methylsulfanyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211504-16-3 | |

| Record name | tert-Butyl [4-(methylsulfanyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection via Coupling Reagents

The most efficacious method involves coupling 4-(methylthio)pyridin-2-amine with di-tert-butyl dicarbonate ((Boc)₂O) using ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBT) as activators. This approach, detailed in patent CN102936220A, achieves high regioselectivity and yield.

Reaction Mechanism :

EDCI activates (Boc)₂O by forming an O-acylisourea intermediate, which reacts with the amine. HOBT mitigates side reactions by stabilizing the active ester, enhancing reaction efficiency. The base triethylamine neutralizes HCl generated during EDCI activation, maintaining optimal pH.

Key Reaction Parameters :

-

Molar Ratios :

-

Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane.

-

Temperature : Room temperature (20–25°C).

Alternative Approaches: Curtius Rearrangement

A less common method, described in WO2021074138A1, employs Curtius rearrangement to form carbamates from acyl azides. While applicable to structurally complex amines, this route is less practical for 4-(methylthio)pyridin-2-amine due to additional synthetic steps and lower yields (60%).

Reaction Optimization and Conditions

Solvent Selection

Polar aprotic solvents like DCM and THF are preferred for their ability to solubilize (Boc)₂O and EDCI while minimizing hydrolysis. Methanol is avoided due to competing transesterification with (Boc)₂O.

Catalytic Efficiency of HOBT

HOBT (0.05–0.1 equivalents) suppresses racemization and di-Boc byproduct formation. Its absence reduces yields to <50% and increases purification complexity.

Industrial-Scale Production Considerations

Scalability

The EDCI/HOBT method scales linearly, with batch sizes up to 10 kg reported. Key considerations include:

-

Cost Efficiency : EDCI and HOBT are cost-prohibitive at multi-ton scales. Alternatives like DCC (dicyclohexylcarbodiimide) are avoided due to difficulty in removing dicyclohexylurea byproducts.

-

Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.

Purification and Characterization

Workup Protocol

-

Washing : Reaction mixture is washed with 5% citric acid (removes excess triethylamine) and brine (removes HOBT residues).

-

Drying : Anhydrous sodium sulfate or magnesium sulfate.

-

Concentration : Rotary evaporation under reduced pressure (40°C, 200 mbar).

-

Chromatography : Silica gel column with hexane/ethyl acetate (7:3) eluent.

Analytical Characterization

Comparative Analysis of Synthetic Methodologies

The EDCI/HOBT method outperforms alternatives in yield, simplicity, and scalability, making it the industrial standard .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted pyridinyl derivatives

Scientific Research Applications

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate involves the carbamoylation of target enzymes. The carbamate group reacts with the active site of the enzyme, forming a covalent bond and inhibiting its activity. This mechanism is similar to that of other carbamate-based inhibitors, which are used to study enzyme function and develop therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and research findings:

Key Observations :

Core Heterocycle Variations: Pyridine vs. pyrimidine cores (e.g., vs. ) influence electronic properties and binding affinities in kinase inhibition. Extended systems (e.g., compound 160 in ) with fused imidazole rings demonstrate higher molecular weights (>400 g/mol) and distinct melting points (177°C), suggesting improved crystallinity for structural characterization.

Substituent Effects :

- Electron-Withdrawing Groups : Fluorine (e.g., ) and iodine (e.g., ) enhance electrophilicity, affecting reactivity in cross-coupling reactions.

- Methylthio (-SMe) vs. Methoxy (-OMe) : The -SMe group (in the target compound) offers greater lipophilicity and metabolic stability compared to -OMe analogs (e.g., tert-Butyl (2-methoxypyridin-4-yl)carbamate ).

Synthetic Accessibility :

- The target compound’s synthesis is less documented compared to analogs like compound 160 (50% yield via Boc protection ). Commercial discontinuation may reflect challenges in scalability or purification.

Thermal Stability :

- Carbamates with tert-butyl groups (e.g., ) generally exhibit high thermal stability, as evidenced by melting points >170°C.

Biological Activity

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

This compound belongs to the class of carbamates, which are known for their ability to interact with various biological targets. The presence of the pyridine ring and the methylthio group enhances its reactivity and biological profile.

The primary mechanism by which this compound exerts its biological effects is through carbamoylation , where the carbamate group forms a covalent bond with the active site of target enzymes. This interaction leads to enzyme inhibition, which is a common characteristic of carbamate compounds.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes through carbamoylation. This property makes it a valuable tool in studies aimed at understanding enzyme functions and developing therapeutic agents targeting specific pathways .

Case Studies and Experimental Results

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

- Protective Effects Against Oxidative Stress : Another study explored the protective effects of related carbamate compounds against oxidative stress in astrocyte cell cultures. The results indicated a reduction in inflammatory markers and oxidative damage when treated with these compounds, highlighting their potential neuroprotective properties .

- Synthesis and Biological Evaluation : A recent synthesis of derivatives of this compound revealed enhanced biological activities compared to the parent compound. These derivatives were evaluated for their potency against cancer cell lines, showing promising anticancer activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate?

- Methodology :

- Step 1 : Start with a pyridine-2-amine derivative. Introduce the methylthio group at the 4-position via nucleophilic substitution using methanethiol and a base (e.g., NaH) in anhydrous DMF .

- Step 2 : Protect the amine group with tert-butyloxycarbonyl (Boc) using Boc anhydride (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the compound’s structural integrity?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylthio S-CH₃ resonance at ~2.1 ppm, Boc tert-butyl group at 1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ for C₁₁H₁₈N₂O₂S: calculated 254.1092) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-S stretch) .

Q. What safety precautions are critical during handling?

- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can the methylthio group’s reactivity be leveraged in cross-coupling reactions?

- Experimental Design :

- Oxidative Coupling : Use Cu(I) catalysts (e.g., CuBr) to facilitate C-S bond activation for Suzuki-Miyaura coupling with aryl boronic acids .

- Disproportionation Risk : Monitor reaction temperature (<60°C) to prevent sulfur extrusion, which can lead to undesired byproducts .

- Troubleshooting : If yields are low, replace the methylthio group with a more reactive leaving group (e.g., iodide) via halogen exchange .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Modeling Approach :

- DFT Calculations : Use Gaussian or ORCA to calculate hydrolysis pathways of the carbamate group. Key parameters: Gibbs free energy (ΔG) of Boc cleavage at pH 2–12 .

- Software Validation : Cross-reference computational results with experimental HPLC stability data (e.g., degradation products at pH <4) .

Q. How to resolve discrepancies in NMR and MS data during characterization?

- Case Study : If MS indicates [M+H]⁺ at 254.1092 but NMR shows unexpected peaks:

- Hypothesis : Check for residual solvents (e.g., DMF) or incomplete Boc protection.

- Verification : Repeat synthesis with rigorous drying (molecular sieves) and confirm Boc incorporation via ¹H NMR (absence of NH₂ signals at ~5 ppm) .

Q. What strategies optimize Boc deprotection without degrading the methylthio group?

- Deprotection Protocol :

- Acidic Conditions : Use TFA (trifluoroacetic acid) in DCM (1:10 v/v) for 30 minutes. Avoid prolonged exposure to prevent S-CH₃ oxidation .

- Alternative Methods : Catalytic hydrogenation (H₂/Pd-C) is unsuitable due to sulfur poisoning; instead, employ mild Lewis acids (e.g., ZnBr₂) in anhydrous conditions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.